4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride
Overview
Description
4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7Cl2FO3S and a molecular weight of 273.11 g/mol . This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzenesulfonyl chloride core, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds like p-fluorobenzenesulfonyl chloride are known to modify the protein side chains of tyrosine, lysine, and histidine and the alpha-nh2 group .
Mode of Action
It’s likely that it undergoes electrophilic aromatic substitution, a common reaction for aromatic compounds . In this reaction, an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon, forming a substitution product .
Biochemical Pathways
Based on its potential interaction with protein side chains, it could influence various biochemical pathways involving these proteins .
Result of Action
Based on its potential interaction with protein side chains, it could lead to changes in protein function and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride. For instance, it is known to be moisture sensitive , which means its stability and efficacy could be affected by humidity levels in the environment.
Preparation Methods
The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination, fluorination, and ethoxylation of benzenesulfonyl chloride derivatives under controlled conditions . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile.
Major Products: The primary products formed from these reactions are sulfonamides, sulfonate esters, and other substituted benzene derivatives.
Scientific Research Applications
4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Comparison with Similar Compounds
4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Chloro-2-fluorobenzenesulfonyl chloride: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.
2-Chloro-4-fluorobenzenesulfonyl chloride: Another structural isomer with distinct chemical properties and uses.
Other Substituted Benzenesulfonyl Chlorides: Various other derivatives with different substituents that influence their reactivity and application in organic synthesis.
These comparisons highlight the unique combination of substituents in this compound, which imparts specific reactivity and utility in diverse scientific and industrial applications.
Properties
IUPAC Name |
4-chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO3S/c1-2-14-8-5(9)3-4-6(7(8)11)15(10,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSYGOQEEMWGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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